molecular formula C30H29N5S B14950436 Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone

Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone

Cat. No.: B14950436
M. Wt: 491.7 g/mol
InChI Key: GMCGOBLHXYPNRP-UHFFFAOYSA-N
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Description

Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone: is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzophenone with 4-(2-naphthyl)-1,3-thiazol-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a catalyst like anhydrous zinc chloride or aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Michler’s Ketone: Bis[4-(dimethylamino)phenyl]methanone.

    4,4’-Bis(dimethylamino)benzophenone: A related compound with similar structural features.

Uniqueness

Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone is unique due to its combination of the dimethylamino groups and the thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C30H29N5S

Molecular Weight

491.7 g/mol

IUPAC Name

N-[bis[4-(dimethylamino)phenyl]methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C30H29N5S/c1-34(2)26-15-11-22(12-16-26)29(23-13-17-27(18-14-23)35(3)4)32-33-30-31-28(20-36-30)25-10-9-21-7-5-6-8-24(21)19-25/h5-20H,1-4H3,(H,31,33)

InChI Key

GMCGOBLHXYPNRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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